Dipyridin-2-yl carbonate

Description

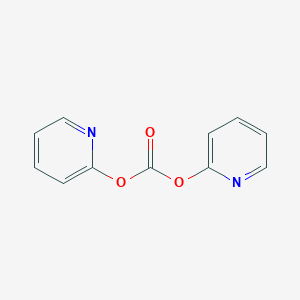

Dipyridin-2-yl carbonate (DPC) (CAS: 1659-31-0) is a heteroaryl carbonate compound with the molecular formula C₁₁H₈N₂O₃ and a molecular weight of 216.1928 g/mol . It is structurally characterized by two pyridinyl groups linked via a carbonate ester group. DPC is commercially available at 97% purity and is priced at ¥1340.00 per 100g .

DPC is primarily utilized as a coupling reagent in organic synthesis. For instance, it has been employed in the coupling of 7-TES-baccatin III (310) with other intermediates during the synthesis of taxane derivatives, as reported by Greene and Guéritte-Voegelein . Its role in facilitating esterification or amidation reactions under mild conditions highlights its utility in complex molecular assemblies.

Propriétés

IUPAC Name |

dipyridin-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSAXWHQFYOIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373859 | |

| Record name | dipyridin-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1659-31-0 | |

| Record name | dipyridin-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid di-2-pyridyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dipyridin-2-yl carbonate can be synthesized through the reaction of triphosgene with 2-hydroxypyridine in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at 0°C under an inert atmosphere. The mixture is then allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is crystallized from ethyl acetate/hexane to obtain this compound as an off-white crystalline solid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with precise control over temperature, pressure, and reaction time to achieve consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Dipyridin-2-yl carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form substituted products.

Cycloaddition Reactions: It participates in cycloaddition reactions with azomethine ylides to form complex molecules with multiple stereocenters.

Common Reagents and Conditions

Triethylamine: Used as a base in the synthesis of this compound.

Dichloromethane: Common solvent for the reaction.

Ethyl Acetate/Hexane: Used for crystallization of the product.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Complex Molecules: Formed through cycloaddition reactions.

Applications De Recherche Scientifique

Organic Synthesis

Dipyridin-2-yl carbonate serves as an important building block in organic synthesis. It is frequently utilized in the formation of complex organic molecules through various chemical reactions.

Synthesis of Isocyanates

One notable application is its use in converting amines to isocyanates. For instance, when treated with this compound at low temperatures, amines can be efficiently transformed into isocyanates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Domino Reactions

Recent studies have demonstrated the effectiveness of this compound in domino reactions for synthesizing highly functionalized imidazo derivatives. These reactions involve a combination of N-H carbonylation and electrocyclization processes, showcasing the compound's utility in generating complex molecular architectures .

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery and development.

Thrombin Inhibitors

Research has highlighted the role of this compound in the discovery of potent thrombin inhibitors. These inhibitors are crucial for developing anticoagulant therapies, demonstrating the compound's relevance in addressing cardiovascular diseases .

Anticancer Agents

This compound derivatives have also been explored for their anticancer properties. The structural modifications facilitated by this compound allow for the design of novel agents that can target cancer cells effectively.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has implications in materials science.

Polymer Chemistry

The compound can be utilized as a monomer or a crosslinking agent in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance materials.

Case Studies and Data Tables

Mécanisme D'action

Dipyridin-2-yl carbonate exerts its effects through its high reactivity towards nucleophiles. It reacts readily with diols, amines, and other nucleophiles to form polycarbonates and other complex molecules. The reaction mechanism involves the formation of a reactive intermediate, which then undergoes further reactions to form the final product .

Comparaison Avec Des Composés Similaires

Key Observations :

- Cost Efficiency : DPC is moderately priced compared to the triazine-based reagent (¥175.00/10g), which is costlier per gram but may offer higher reactivity in specific contexts.

- Purity : All three compounds are available at high purity (>95%), ensuring reliability in synthetic applications.

Activité Biologique

Dipyridin-2-yl carbonate, a compound characterized by its dual pyridine rings and carbonate functional group, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound features two pyridine rings attached to a carbonate group, which may influence its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dipyridin-2-yl derivatives. For instance, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| LP-14 | A549 | 5.0 | Topoisomerase II inhibition |

| LP-15 | HeLa | 4.5 | Topoisomerase II inhibition |

These findings suggest that modifications to the dipyridin-2-yl structure can enhance its anticancer efficacy through specific molecular interactions with target proteins .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The observed antibacterial activity is attributed to the ability of dipyridin-2-yl derivatives to disrupt bacterial cell membranes or inhibit essential enzymatic functions within bacterial cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit topoisomerases, which are essential for DNA processing in both cancer and bacterial cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in bacteria.

- Receptor Modulation : Some studies suggest that dipyridin-2-yl derivatives may interact with neurotransmitter receptors, potentially influencing neurological pathways .

Study on Anticancer Effects

A study conducted on the anticancer effects of dipyridin-2-yl derivatives involved testing their cytotoxicity on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as chemotherapeutic agents .

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial efficacy, this compound was tested against various bacterial strains. The results demonstrated that it effectively inhibited the growth of several pathogenic bacteria, supporting its potential use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Dipyridin-2-yl carbonate (DPC)?

- Synthesis : DPC is typically synthesized via esterification reactions between 2-pyridinol and carbonylating agents (e.g., phosgene derivatives). Key parameters include temperature control (often <50°C to avoid side reactions) and stoichiometric ratios to maximize yield .

- Characterization : Use NMR (e.g., H and C) to confirm the ester linkage and pyridine ring integrity. IR spectroscopy can validate the carbonate functional group (C=O stretch at ~1740 cm). Purity is assessed via HPLC with UV detection (λ = 254 nm) or elemental analysis .

Q. What safety protocols are recommended for handling DPC in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosol formation is possible .

- Storage : Keep in tightly sealed containers under dry, inert atmospheres (argon or nitrogen) to prevent hydrolysis. Store in ventilated areas away from strong oxidizers and acids .

- Spill Management : Avoid dust generation; collect spills with non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized when using DPC as a coupling reagent in esterification or amidation?

- Variables :

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require drying to prevent hydrolysis .

- Stoichiometry : A 1.2–1.5 molar excess of DPC relative to substrates improves yields in sterically hindered reactions .

- Temperature : Reactions typically proceed at 0–25°C; higher temperatures risk decomposition.

Q. What mechanistic insights exist for DPC’s role in coupling reactions, and how can they guide experimental design?

- Pathway : DPC acts as a carbonyl activator, forming reactive intermediates (e.g., mixed carbonates) with nucleophiles. The pyridine rings facilitate proton abstraction, accelerating intermediate formation .

- Design Implications :

- Use bases (e.g., DMAP) to stabilize transition states.

- Avoid protic solvents, which quench reactive intermediates .

Q. How should researchers resolve contradictions in reported stability or decomposition data for DPC?

- Conduct accelerated stability studies under varied conditions (humidity, light, temperature) using thermal gravimetric analysis (TGA) and GC-MS to identify degradation products.

- Cross-validate findings with computational models (e.g., QSPR or DFT) to predict decomposition pathways .

Methodological Considerations

Q. What strategies ensure reproducibility when documenting DPC-based experiments?

- Detailed Protocols : Include exact molar ratios, solvent drying methods, and equipment calibration data.

- Supplementary Data : Provide raw spectral data (NMR, IR) and chromatograms in supporting information, formatted per journal guidelines .

Q. How can researchers address discrepancies in toxicity data for DPC?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.